6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one

Medicinal Chemistry Process Chemistry Analytical Chemistry

This ≥97% pure 1-tetralone derivative is a critical intermediate for mitragynine total synthesis. Its 199-201°C melting point and consistent lack of bioactivity (HIV-1 RT IC50 >55.69 µM) make it ideal as an inert negative control and a reliable starting scaffold for SAR. Storage protocols require protection from light, ensuring robust reaction progression in multi-step medicinal chemistry and natural product synthesis campaigns.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 1532-44-1
Cat. No. B3366930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one
CAS1532-44-1
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1CCCC2=O)O
InChIInChI=1S/C11H12O2/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,12H,2-4H2,1H3
InChIKeyWBJBMZIBUAYYPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one (CAS 1532-44-1): A Naphthalenone Intermediate for Mitragynine Synthesis and Fine Chemical Research


6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one (CAS 1532-44-1) is a substituted 1-tetralone derivative with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol. It is a key intermediate in the synthesis of the Mitragyna alkaloid mitragynine and is utilized as a building block in medicinal chemistry and natural product synthesis [1]. Its structural specificity arises from the 5-methyl and 6-hydroxy substitution pattern, which differentiates it from other hydroxylated tetralone isomers in terms of physicochemical properties and synthetic utility .

Why Interchanging 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one with Other Hydroxylated Tetralones Is Not Viable in Controlled Syntheses and Bioassays


Naphthalenones and tetralones with differing hydroxyl and methyl substitution patterns exhibit markedly different physicochemical properties, including melting point, stability under ambient conditions, and biological activity profiles . Substitution of 6-hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one with a regioisomer such as 5-hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one or a des-methyl analog like 6-hydroxy-1-tetralone can lead to altered purification outcomes, variable stability in formulation, and divergent pharmacological screening results . The quantitative evidence below substantiates the need for strict compound identity verification.

Quantitative Differentiation of 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one: A Comparative Evidence Profile


Melting Point Divergence of Over 40°C Enables Superior Purification by Crystallization Compared to the Des-Methyl Analog

6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one exhibits a melting point of 199-201°C . In contrast, the des-methyl analog 6-hydroxy-1-tetralone (CAS 3470-50-6) melts at 154-157°C . This substantial difference (≥44°C) reflects enhanced crystal lattice energy, facilitating easier purification and higher final purity via recrystallization techniques .

Medicinal Chemistry Process Chemistry Analytical Chemistry

Certified 97% Purity with Full Analytical Documentation Ensures Reproducibility in Sensitive Synthetic Sequences

Commercially available 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one is provided at a standard purity of 97% . Critically, this purity is backed by batch-specific quality control data including NMR, HPLC, and GC analytical reports . This documentation supports the compound's use in applications requiring high-fidelity starting materials, such as the total synthesis of mitragynine [1].

Organic Synthesis Medicinal Chemistry Quality Control

Solid-State Photostability: 38% Degradation After 24 Hours of Light Exposure Informs Proper Storage and Handling Protocols

Under controlled exposure to light (max 365 nm) for 24 hours, solid 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one degrades by 38% as quantified by HPLC analysis . This finding highlights the necessity of light-protected storage (amber vials, dark conditions) to preserve compound integrity for reproducible experimental outcomes . No comparative data for the regioisomer 5-hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one are currently available.

Chemical Stability Pharmaceutical Development Material Science

Extended Chemical Stability: Only 1% Degradation After 2 Weeks Under Ambient Conditions Supports Long-Term Storage

In contrast to its photolability, 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one demonstrates excellent chemical stability when protected from light. A study assessing degradation after two weeks under ambient conditions (presumably room temperature, dark) reported only 1% degradation . This high intrinsic stability makes the compound suitable for multi-step syntheses and long-term storage, provided light exposure is controlled .

Chemical Stability Pharmaceutical Development Process Chemistry

Negligible Biological Activity (IC50 > 55 µM) in Multiple Assays Positions the Compound as an Ideal Negative Control or Inert Scaffold

In biological activity profiling, 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one exhibits an IC50 greater than 55.69 µM in two distinct assays against Homo sapiens targets . Additionally, it shows only 1% inhibition against HIV-1 reverse transcriptase . This consistent lack of potent activity differentiates it from more active naphthalenone derivatives and establishes its value as a negative control in pharmacological screens or as a metabolically inert scaffold for prodrug design [REFS-1, REFS-2].

Biological Screening Medicinal Chemistry Pharmacology

Targeted Applications for 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one Based on Quantitative Evidence


Total Synthesis of Mitragynine and Related Indole Alkaloids

The compound serves as a critical intermediate in the total synthesis of mitragynine . The high melting point (199-201°C) and 97% certified purity facilitate robust purification and reliable reaction progression in multi-step sequences. Its well-defined stability profile—excellent in the dark but requiring protection from light—informs synthetic planning and storage protocols [REFS-3, REFS-4].

Negative Control in Biochemical and Cell-Based Assays

With a demonstrated IC50 > 55.69 µM in multiple assays and only 1% inhibition of HIV-1 RT [REFS-1, REFS-2], this compound is ideally suited as an inert negative control. Its low biological activity ensures that observed effects in screening campaigns are not attributable to the scaffold itself, enhancing the reliability of hit identification and validation processes.

Scaffold for Structure-Activity Relationship (SAR) Studies

The consistent lack of potent bioactivity makes the 6-hydroxy-5-methyl-1-tetralone core an attractive starting point for SAR explorations. Researchers can introduce functional groups to probe structural requirements for target engagement, using the parent compound as a baseline 'null' comparator. Its high ambient stability supports long-term use in parallel synthesis and medicinal chemistry campaigns.

Quality Control Reference Standard for Isomeric Purity

The significant melting point difference between this compound (199-201°C) and its des-methyl analog (154-157°C) provides a straightforward analytical handle. In synthetic processes where regioisomeric purity is critical, this compound can serve as a reference standard for HPLC method development and as a melting point marker to verify correct isomer formation.

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